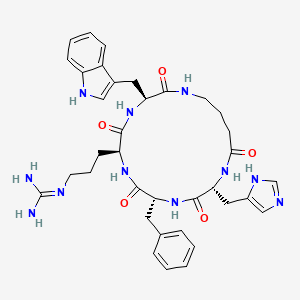

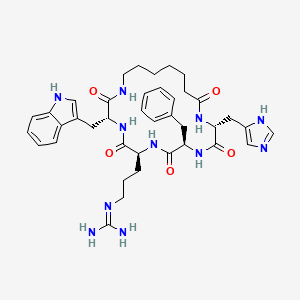

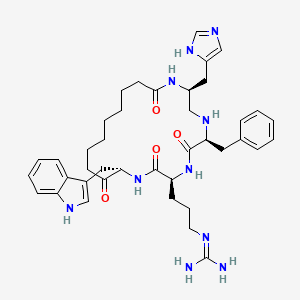

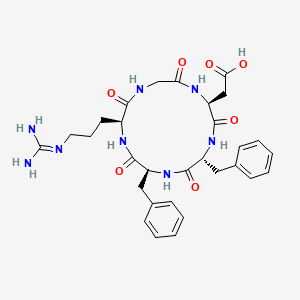

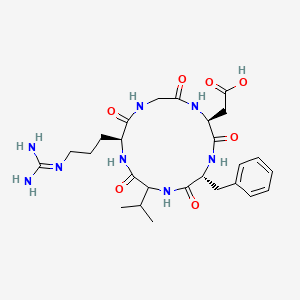

c(his-D-phe-arg-trp-Abu)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound C(his-D-phe-arg-trp-Abu) is a synthetic peptide that belongs to the class of melanocortin receptor ligands. It is designed to interact with specific receptors in the body, particularly the melanocortin receptors, which play a role in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C(his-D-phe-arg-trp-Abu) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of C(his-D-phe-arg-trp-Abu) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C(His-D-Phe-Arg-Trp-Abu): kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Disulfidbrücken können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren substituiert werden, um seine Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann die Oxidation zur Bildung von Disulfid-verknüpften Dimeren führen, während die Substitution zu Peptiden mit veränderter biologischer Aktivität führen kann .

Wissenschaftliche Forschungsanwendungen

C(His-D-Phe-Arg-Trp-Abu): hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Melanocortin-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind.

Medizin: Als potenzieller therapeutischer Wirkstoff für Erkrankungen im Zusammenhang mit Melanocortin-Rezeptor-Dysfunktion wie Fettleibigkeit und Stoffwechselstörungen erforscht.

5. Wirkmechanismus

Der Wirkmechanismus von C(His-D-Phe-Arg-Trp-Abu) beinhaltet seine Interaktion mit Melanocortin-Rezeptoren, insbesondere dem Melanocortin-3-Rezeptor (MC3R) und dem Melanocortin-4-Rezeptor (MC4R). Nach der Bindung an diese Rezeptoren aktiviert das Peptid den Signalweg des G-Protein-gekoppelten Rezeptors (GPCR), was zur Produktion von cyclischem Adenosinmonophosphat (cAMP) führt. Diese Signalkaskade führt letztendlich zu verschiedenen physiologischen Effekten wie Appetitzüglung und Energieaufwand .

Wirkmechanismus

The mechanism of action of C(his-D-phe-arg-trp-Abu) involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the peptide activates the G protein-coupled receptor (GPCR) signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological effects, such as appetite suppression and energy expenditure .

Vergleich Mit ähnlichen Verbindungen

C(His-D-Phe-Arg-Trp-Abu): kann mit anderen Melanocortin-Rezeptor-Liganden verglichen werden, wie z. B.:

Ac-His-Arg-(pI)DPhe-Tic-NH₂: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Tic-Rest anstelle von Tryptophan (Trp), was zu einer anderen Rezeptorselektivität führt.

c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]: Ein makrocyclischer Melanocortin-Agonist mit zusätzlichen Argininresten, der seine Potenz und Selektivität erhöht.

Die Einzigartigkeit von C(His-D-Phe-Arg-Trp-Abu) liegt in seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, Melanocortin-Rezeptoren selektiv zu modulieren, was es zu einem wertvollen Werkzeug für die Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C36H45N11O5 |

|---|---|

Molekulargewicht |

711.8 g/mol |

IUPAC-Name |

2-[3-[(3S,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-6-yl]propyl]guanidine |

InChI |

InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1 |

InChI-Schlüssel |

IYMUEULNOLBKRK-RRGQHJHPSA-N |

Isomerische SMILES |

C1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Kanonische SMILES |

C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)

![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

![4-Amino-N-(8-benzyl-8-aza-bicyclo[3.2.1]oct-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847223.png)

![4-Amino-N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847225.png)

![(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid](/img/structure/B10847244.png)

![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)